molecular formula C9H21NSi B106332 Piperidine, 1-((trimethylsilyl)methyl)- CAS No. 17877-17-7

Piperidine, 1-((trimethylsilyl)methyl)-

Cat. No. B106332
CAS RN: 17877-17-7
M. Wt: 171.35 g/mol
InChI Key: BGDOVVTUNRVOKS-UHFFFAOYSA-N
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Description

Piperidine, 1-((trimethylsilyl)methyl)- is a chemical compound with the molecular formula C9H21NSi . It has an average mass of 171.355 Da and a monoisotopic mass of 171.144333 Da .


Synthesis Analysis

The synthesis of piperidines, including Piperidine, 1-((trimethylsilyl)methyl)-, involves the N-heterocyclization of primary amines with diols . This process is catalyzed by a Cp*Ir complex and results in a variety of five-, six-, and seven-membered cyclic amines . Other methods include the use of alkyl dihalides and primary amines and hydrazines under microwave irradiation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular structure of Piperidine, 1-((trimethylsilyl)methyl)- consists of 32 atoms: 21 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom . It also contains 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 tertiary amine (aliphatic) .

Safety And Hazards

While specific safety data for Piperidine, 1-((trimethylsilyl)methyl)- is not available, it’s important to handle all chemicals with care. Piperidine, for example, is known to be highly flammable and can cause severe skin burns and eye damage . It’s harmful if swallowed and may cause respiratory irritation .

Future Directions

Piperidines, including Piperidine, 1-((trimethylsilyl)methyl)-, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidines .

properties

IUPAC Name

trimethyl(piperidin-1-ylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NSi/c1-11(2,3)9-10-7-5-4-6-8-10/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDOVVTUNRVOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170541
Record name Piperidine, 1-((trimethylsilyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-((trimethylsilyl)methyl)-

CAS RN

17877-17-7
Record name Piperidine, 1-((trimethylsilyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017877177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC83834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 1-((trimethylsilyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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